Cas no 5616-32-0 (2-(Methylamino)acetonitrile)

2-(Methylamino)acetonitrile is a versatile organic compound featuring both nitrile and secondary amine functional groups, making it a valuable intermediate in synthetic chemistry. Its reactive nitrile group enables further transformations, such as hydrolysis or reduction, while the methylamino moiety facilitates its use in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's compact structure and bifunctional nature enhance its utility in heterocyclic synthesis and as a building block for more complex molecules. It is typically handled under controlled conditions due to its reactivity. Suitable for research and industrial applications, 2-(Methylamino)acetonitrile offers a balance of reactivity and selectivity in synthetic pathways.
2-(Methylamino)acetonitrile structure
2-(Methylamino)acetonitrile structure
商品名:2-(Methylamino)acetonitrile
CAS番号:5616-32-0
MF:C3H6N2
メガワット:70.09314
MDL:MFCD00058964
CID:369232
PubChem ID:87572242

2-(Methylamino)acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Methylamino)acetonitrile
    • Methylaminoacetonitrile
    • Acetonitrile,2-(methylamino)-
    • N-cyanomethyl-N-methylamine
    • CH3NHCH2CN
    • EINECS 227-037-7
    • 2-(Methylamino)-acetonitrile
    • DTXSID3063962
    • NSC 99320
    • (Methylamino)acetonitrile
    • AKOS000148535
    • N-Methylaminoacetonitrile
    • KL8ZR823UA
    • MFCD00058964
    • EN300-53873
    • (Methylamino)acetonitrile, AldrichCPR
    • FT-0635783
    • M0140
    • Acetonitrile, 2-(methylamino)-
    • NSC-99320
    • Glycinonitrile, N-methyl-
    • NS00033472
    • Acetonitrile, (methylamino)-
    • A830939
    • Sarcosinonitrile
    • NSC99320
    • D91283
    • 5616-32-0
    • DB-052853
    • BBL104222
    • 2-methylaminoacetonitrile
    • STL558209
    • MDL: MFCD00058964
    • インチ: InChI=1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3
    • InChIKey: PVVRRUUMHFWFQV-UHFFFAOYSA-N
    • ほほえんだ: CNCC#N

計算された属性

  • せいみつぶんしりょう: 70.05310
  • どういたいしつりょう: 70.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 5
  • 回転可能化学結合数: 1
  • 複雑さ: 49.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 35.8A^2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.920(lit.)
  • ふってん: 65°C/20mmHg(lit.)
  • フラッシュポイント: 44 °C
  • 屈折率: 1.4190 to 1.4220
  • PSA: 35.82000
  • LogP: 0.12028
  • ようかいせい: 未確定

2-(Methylamino)acetonitrile セキュリティ情報

2-(Methylamino)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-53873-0.5g
2-(methylamino)acetonitrile
5616-32-0
0.5g
$21.0 2023-06-08
Enamine
EN300-53873-0.1g
2-(methylamino)acetonitrile
5616-32-0
0.1g
$19.0 2023-06-08
SHENG KE LU SI SHENG WU JI SHU
sc-489653-5 ml
Methylaminoacetonitrile,
5616-32-0
5 ml
¥1685.00 2023-09-05
Aaron
AR003SSD-25g
Methylaminoacetonitrile
5616-32-0 97%
25g
$431.00 2025-01-22
1PlusChem
1P003SK1-1g
METHYLAMINOACETONITRILE
5616-32-0 98%
1g
$78.00 2025-02-20
A2B Chem LLC
AB76177-25g
Methylaminoacetonitrile
5616-32-0 98%
25g
$456.00 2024-04-19
A2B Chem LLC
AB76177-1g
Methylaminoacetonitrile
5616-32-0 98%
1g
$69.00 2024-04-19
A2B Chem LLC
AB76177-5g
Methylaminoacetonitrile
5616-32-0 95%
5g
$148.00 2024-04-19
A2B Chem LLC
AB76177-10g
Methylaminoacetonitrile
5616-32-0 98%
10g
$282.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1692962-25g
Methylaminoacetonitrile
5616-32-0 98.0%
25g
¥6460.00 2024-05-08

2-(Methylamino)acetonitrile 関連文献

2-(Methylamino)acetonitrileに関する追加情報

Introduction to 2-(Methylamino)acetonitrile (CAS No. 5616-32-0)

2-(Methylamino)acetonitrile, with the chemical formula C₃H₆N₂, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. Its CAS number, 5616-32-0, uniquely identifies it in scientific literature and industrial applications. This compound has garnered significant attention due to its utility in the synthesis of various bioactive molecules, including pharmacologically relevant scaffolds.

The structure of 2-(Methylamino)acetonitrile features a nitrile group (-CN) attached to an amine-substituted ethyl backbone. This configuration makes it a valuable building block for constructing more complex molecules. The presence of both electrophilic and nucleophilic centers allows for diverse chemical transformations, making it a staple in synthetic chemists' toolkits.

In recent years, 2-(Methylamino)acetonitrile has been increasingly explored in the development of novel therapeutic agents. Its role in medicinal chemistry stems from its ability to serve as a precursor for heterocyclic compounds, which are prevalent in many drugs. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders, where precise molecular targeting is crucial.

One of the most compelling aspects of 2-(Methylamino)acetonitrile is its application in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often linked to cancer and inflammatory diseases. By incorporating 2-(Methylamino)acetonitrile into kinase inhibitor molecules, researchers can fine-tune binding interactions with target proteins, improving drug efficacy and selectivity. Recent studies have demonstrated its utility in generating potent inhibitors of Janus kinases (JAKs), which play a critical role in immune responses.

Another area where 2-(Methylamino)acetonitrile has made a significant impact is in the development of antiviral agents. The rapid evolution of viruses necessitates the creation of broad-spectrum inhibitors that can target multiple strains. The nitrile group in 2-(Methylamino)acetonitrile provides a reactive site for forming covalent bonds with viral proteins, disrupting their function. Preliminary research indicates that derivatives of this compound exhibit inhibitory activity against several RNA viruses, including those responsible for respiratory infections.

The pharmaceutical industry has also leveraged 2-(Methylamino)acetonitrile in the synthesis of central nervous system (CNS) drugs. Its structural features allow for easy functionalization, enabling the creation of molecules that can cross the blood-brain barrier. This property is particularly important for treating neurodegenerative diseases such as Alzheimer's and Parkinson's, where drug delivery remains a significant challenge. Researchers have reported promising results using 2-(Methylamino)acetonitrile-based compounds that modulate neurotransmitter systems without significant side effects.

Beyond pharmaceuticals, 2-(Methylamino)acetonitrile finds applications in agrochemicals and material science. In agriculture, it serves as a precursor for herbicides and fungicides that enhance crop protection. Its reactivity allows for the design of compounds with specific biological activities against pests and pathogens while minimizing environmental impact.

In material science, 2-(Methylamino)acetonitrile is used to synthesize polymers and coatings with unique properties. For example, its incorporation into polymer backbones can enhance thermal stability and mechanical strength. These advanced materials are finding use in aerospace, automotive, and electronics industries where performance under extreme conditions is paramount.

The synthesis of 2-(Methylamino)acetonitrile itself is well-documented and can be achieved through several routes. One common method involves the reaction of methylamine with acrylonitrile under controlled conditions. Advances in catalytic systems have improved the efficiency and yield of this process, making it more sustainable and scalable for industrial production.

Safety considerations are paramount when handling 2-(Methylamino)acetonitrile, although it is not classified as a hazardous substance under standard conditions. Proper storage and handling procedures should be followed to prevent degradation or unintended reactions. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended when working with this compound to ensure worker safety.

The future prospects for 2-(Methylamino)acetonitrile are bright, with ongoing research exploring new applications and synthetic methodologies. As our understanding of molecular interactions deepens, this compound will likely continue to play a pivotal role in drug discovery and material innovation.

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Amadis Chemical Company Limited
(CAS:5616-32-0)2-(Methylamino)acetonitrile
A830939
清らかである:99%
はかる:25g
価格 ($):388.0